4-(Dimethylamino)benzamid

Übersicht

Beschreibung

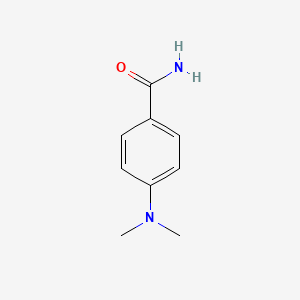

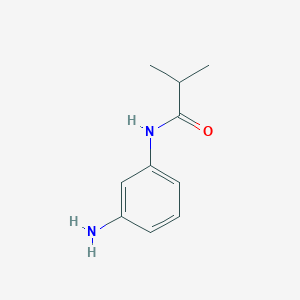

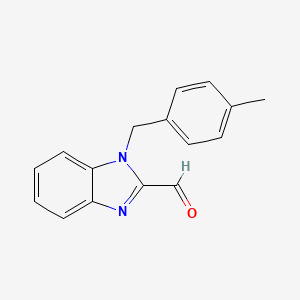

4-(Dimethylamino)benzamide (DMABA) is an organic compound that is widely used in scientific research. It is a colorless, water-soluble solid that is often used as a reagent in organic synthesis. DMABA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

4-(Dimethylamino)benzamid wird frühen Entdeckungsforschern als Teil einer Sammlung einzigartiger Chemikalien zur Verfügung gestellt . Es wird aufgrund seiner einzigartigen Eigenschaften im Bereich der chemischen Forschung eingesetzt .

Fluoreszenz-Sonden

Die Addukte des einfachen Chromophors 4-N,N-Dimethylamino-benzoesäure mit 2,2,6,6-Tetramethyl-4-hydroxy- oder 4-Amino-piperidin wurden als Fluoreszenz-Sonden untersucht . Diese Sonden werden zur Überwachung von Radikalprozessen verwendet .

Spektrale Charakterisierung

Die spektralen Eigenschaften der drei verwandten Derivate (Ester oder Amide) waren recht ähnlich . Die Maxima der Absorptionsspektren lagen im Bereich von 295–315 nm, und das Maximum der Fluoreszenz lag je nach Polarität des Lösungsmittels im Bereich von 330–360 nm .

Intramolekulare Löschung

Der Umfang der intramolekularen Löschung wurde als Φ NX /Φ NO (X = H, NOR) ausgedrückt und lag im Bereich von 1–3 in Lösung und bis zu 8 in Polymermatrizen . Diese Eigenschaft schränkt die Anwendung dieser neuen Addukte als Fluoreszenz-Sonden zur Überwachung von Radikalprozessen in Lösung ein, begünstigt aber ihre Anwendung in Polymermatrizen .

Biologisches Monitoring

Verschiedene Fluoreszenz-Sonden mit unterschiedlichen Strukturen werden zur Überwachung von Prozessen in der Chemie und insbesondere in der Biologie eingesetzt . Der spektrale Parameter der Wahl für die Überwachung ist die Fluoreszenz, da sie eine starke Abhängigkeit vom Medium aufweist .

Polymermatrizen

Die geringe Effizienz der intramolekularen Löschung begünstigt die Anwendung dieser neuen Addukte in Polymermatrizen . Dies macht this compound nützlich für die Untersuchung von Polymermatrizen .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(Dimethylamino)benzamide is Histone deacetylase 8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene expression. Additionally, 4-(Dimethylamino)benzamide has been found to bind to certain proteins, influencing their function and stability .

Cellular Effects

The effects of 4-(Dimethylamino)benzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of histone deacetylases, 4-(Dimethylamino)benzamide can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has also been shown to affect the expression of genes involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 4-(Dimethylamino)benzamide exerts its effects through direct binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression. This inhibition can result in the activation or repression of specific genes, depending on the cellular context. Additionally, 4-(Dimethylamino)benzamide may interact with other proteins, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)benzamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(Dimethylamino)benzamide has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 4-(Dimethylamino)benzamide vary with different dosages. At lower doses, the compound can modulate gene expression and cellular function without causing significant toxicity. At higher doses, 4-(Dimethylamino)benzamide may induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4-(Dimethylamino)benzamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4-(Dimethylamino)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution of 4-(Dimethylamino)benzamide are critical factors in determining its efficacy and potential side effects .

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZTRKSULSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344381 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6083-47-2 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dimethylamino)benzamide function as a fluorescent chemosensor for divalent zinc?

A1: 4-(Dimethylamino)benzamide can be incorporated into peptide-based chemosensors designed to detect divalent zinc. These sensors are modeled after zinc finger domains. The 4-(Dimethylamino)benzamide acts as a fluorescent reporter group, meaning its fluorescence intensity changes upon zinc binding to the peptide. This change occurs because zinc binding alters the conformation of the peptide, impacting the environment surrounding the 4-(Dimethylamino)benzamide and thus its fluorescent properties. []

Q2: Does the structure of 4-(Dimethylamino)benzamide influence its metal binding capabilities?

A2: Yes, the structure of 4-(Dimethylamino)benzamide derivatives significantly impacts their metal binding affinity and fluorescence response. For instance, when incorporated into ionophores, the specific atom of the amide group (nitrogen vs. oxygen) involved in metal chelation dictates the fluorescence response. Calcium, preferentially binding to the nitrogen, causes fluorescence quenching. In contrast, copper(II), interacting with the carbonyl oxygen, enhances short-wavelength emission while quenching the twisted intramolecular charge-transfer (TICT) emission. This difference arises from how each metal ion affects the conjugation and energy levels within the molecule. []

Q3: Beyond zinc, can 4-(Dimethylamino)benzamide-based compounds interact with other biological targets?

A3: Yes, research has shown that a derivative of 4-(Dimethylamino)benzamide, named NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), acts as a selective antagonist of the Farnesoid X receptor α (FXRα). Instead of the typical agonist-induced coactivator binding, NDB binding to FXRα promotes the formation of a FXRα homodimer. This dimerization, stabilized by interactions with NDB, ultimately leads to the inhibition of FXR/RXR heterodimerization, a key step in FXRα's normal signaling pathway. [, , ]

Q4: Have computational methods been used to study 4-(Dimethylamino)benzamide derivatives and their interactions?

A4: Yes, computational chemistry techniques, including molecular dynamics simulations and binding free energy calculations, have been employed to investigate the interaction between NDB and FXRα. These studies revealed that NDB binding enhances FXRα dimerization, and conversely, dimer formation strengthens NDB binding. Computational analysis further pinpointed crucial residues involved in NDB binding and dimer stabilization. This information is valuable for designing novel FXRα modulators. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)